(E)-5-Cyclohexadecen-1-one

CAS No.: 35951-24-7

Cat. No.: VC1820015

Molecular Formula: C16H28O

Molecular Weight: 236.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35951-24-7 |

|---|---|

| Molecular Formula | C16H28O |

| Molecular Weight | 236.39 g/mol |

| IUPAC Name | (5E)-cyclohexadec-5-en-1-one |

| Standard InChI | InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |

| Standard InChI Key | ABRIMXGLNHCLIP-SOFGYWHQSA-N |

| Isomeric SMILES | C1CCCCCC(=O)CCC/C=C/CCCC1 |

| SMILES | C1CCCCCC(=O)CCCC=CCCCC1 |

| Canonical SMILES | C1CCCCCC(=O)CCCC=CCCCC1 |

Introduction

Physical and Chemical Properties

Structural Characteristics

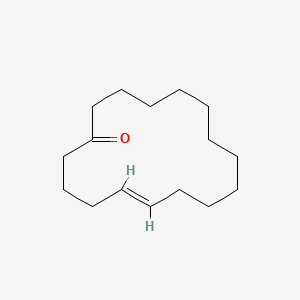

(E)-5-Cyclohexadecen-1-one features a 16-membered carbon ring with a ketone group (C=O) at position 1 and a carbon-carbon double bond with trans (E) configuration at position 5. This specific arrangement gives the molecule its characteristic three-dimensional shape, which is crucial for its binding to olfactory receptors and resulting fragrance properties .

The compound's structure can be represented in both 2D and 3D conformations, with the 3D structure particularly important for understanding its molecular interactions and olfactory properties. The presence of the ketone group introduces polarity to an otherwise predominantly hydrophobic molecule, influencing its solubility and intermolecular interactions.

Physicochemical Properties

The physical and chemical properties of (E)-5-Cyclohexadecen-1-one are summarized in Table 1, compiled from multiple sources to provide a comprehensive overview:

Table 1: Physicochemical Properties of (E)-5-Cyclohexadecen-1-one

These properties demonstrate the relatively high boiling point and low vapor pressure characteristic of macrocyclic compounds. The compound's LogP value of 5.98 indicates its lipophilic nature, which is typical for fragrance ingredients designed to interact with olfactory receptors and remain stable in various product formulations .

The slight variations in reported values (such as flash point) reflect different measurement methods or conditions used by different sources, which is common for organic compounds used across multiple industries.

Synthesis and Production Methods

Historical Development

The development of efficient synthetic routes for (E)-5-Cyclohexadecen-1-one represents an important advancement in organic chemistry and has made this valuable fragrance ingredient more accessible for commercial applications. Modern synthesis methods have overcome many of the challenges associated with macrocyclization reactions.

Patented Synthesis Methods

Several patents detail specific methods for synthesizing (E)-5-Cyclohexadecen-1-one. A prominent approach involves a multi-step process starting with readily available materials:

-

Reacting 2-halocyclododecanone with vinyl magnesium halide

-

Hydrolyzing the reaction product

-

Heating the resulting 1,2-divinylcyclododecane-1-ol to form 5-cyclohexadecene-1-one

Another method described in patent literature specifically recommends heating 1,2-divinylcyclododecane-1-ol at temperatures ranging from approximately 150°C to 350°C to achieve the desired ring expansion and formation of the 16-membered cyclic ketone .

These patented methods provide industrial-scale production routes with improved yields compared to earlier synthetic approaches. The specific reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to optimize the stereochemistry of the double bond, ensuring the formation of the (E) isomer that possesses the desired olfactory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume